molecular formula C16H17N3O3 B11677641 N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B11677641
M. Wt: 299.32 g/mol
InChI Key: GSXHEONBWXPAMY-VCHYOVAHSA-N
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Description

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

4-ethoxy-3-methoxybenzaldehyde+pyridine-3-carbohydrazideN’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide\text{4-ethoxy-3-methoxybenzaldehyde} + \text{pyridine-3-carbohydrazide} \rightarrow \text{N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide} 4-ethoxy-3-methoxybenzaldehyde+pyridine-3-carbohydrazide→N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and methoxy groups on the aromatic ring. These groups can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar hydrazones.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-3-22-14-7-6-12(9-15(14)21-2)10-18-19-16(20)13-5-4-8-17-11-13/h4-11H,3H2,1-2H3,(H,19,20)/b18-10+

InChI Key

GSXHEONBWXPAMY-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CN=CC=C2)OC

Origin of Product

United States

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